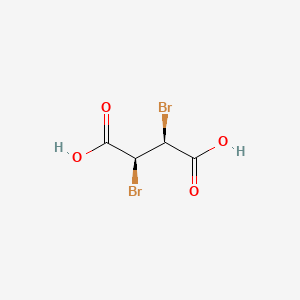

meso-2,3-Dibromosuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1114-00-7 |

|---|---|

Molecular Formula |

C4H4Br2O4 |

Molecular Weight |

275.88 g/mol |

IUPAC Name |

(2S,3S)-2,3-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |

InChI Key |

FJWGRXKOBIVTFA-JCYAYHJZSA-N |

SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

Other CAS No. |

916065-46-8 |

Origin of Product |

United States |

Historical Development of Its Stereochemical Understanding

Molecular Symmetry and the Concept of Achirality with Stereocenters

This compound possesses two such stereocenters at the C2 and C3 positions. However, the molecule is achiral, meaning it is superimposable on its mirror image. uoanbar.edu.iquoanbar.edu.iq This apparent contradiction is resolved by the presence of an internal plane of symmetry (a mirror plane) that bisects the molecule between the C2-C3 bond. uoanbar.edu.iqbrainly.comru.ac.bd This plane of symmetry renders the molecule as a whole symmetrical, and consequently, achiral. Such compounds, which contain stereocenters but are achiral due to an element of symmetry, are known as meso compounds. uoanbar.edu.iquoanbar.edu.iqbrainly.com

The specific configuration of the stereocenters in the meso isomer is (2R, 3S) or its equivalent (2S, 3R). ncats.io This combination results in the internal mirror plane, where one half of the molecule is the mirror image of the other.

Comparative Analysis with Enantiomeric and Racemic Forms of 2,3-Dibromosuccinic Acid

To fully appreciate the uniqueness of the meso form, it is instructive to compare it with its stereoisomers: the enantiomeric pair of (2R, 3R)-2,3-dibromosuccinic acid and (2S, 3S)-2,3-dibromosuccinic acid, which together form a racemic mixture.

| Property | This compound | Racemic 2,3-Dibromosuccinic Acid |

| Stereochemistry | (2R, 3S) or (2S, 3R), achiral (internal plane of symmetry) uoanbar.edu.iqncats.io | A 1:1 mixture of (2R, 3R) and (2S, 3S) enantiomers, chiral uoanbar.edu.iqdoubtnut.com |

| Optical Activity | Optically inactive doubtnut.com | The mixture is optically inactive, but individual enantiomers rotate plane-polarized light in equal and opposite directions uoanbar.edu.iq |

| Melting Point | 288-290 °C sigmaaldrich.com | 167 °C google.com |

| Synthesis | Bromination of fumaric acid google.comchegg.com | Bromination of maleic acid google.comchegg.com |

| Reactivity | More resistant to HBr elimination | More prone to HBr elimination |

This table provides a comparative overview of the key properties of this compound and its racemic counterpart.

The enantiomeric forms, unlike the meso isomer, lack an internal plane of symmetry and are non-superimposable mirror images of each other. uoanbar.edu.iq Consequently, they are chiral and optically active. A racemic mixture, being an equal-parts combination of both enantiomers, is optically inactive due to the cancellation of the optical rotations of the individual enantiomers.

The physical properties of diastereomers—stereoisomers that are not mirror images of each other, such as this compound and either of the enantiomers of the racemic form—are different. uoanbar.edu.iquoanbar.edu.iq This is evident in their distinct melting points. The synthesis of these isomers is also stereospecific; the bromination of fumaric acid (trans-butenedioic acid) yields the meso product, while the bromination of maleic acid (cis-butenedioic acid) produces the racemic mixture. google.comchegg.comchegg.com This difference in reactivity highlights the importance of the starting material's stereochemistry in determining the stereochemical outcome of the reaction.

Conformational Dynamics and their Influence on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by its conformational dynamics, which are the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the central C2-C3 bond leads to various staggered and eclipsed conformations.

The most stable conformation is the one that minimizes steric and electronic repulsions. In the case of this compound, the anti-periplanar conformation, where the two bromine atoms are positioned 180° apart, is generally favored. This arrangement minimizes the steric hindrance between the bulky bromine atoms and the carboxylic acid groups. The vicinal proton-proton coupling constant (J-value) in NMR spectroscopy can provide insights into the preferred conformation. A larger J-value is typically associated with a trans (anti-periplanar) arrangement of the coupled protons. cdnsciencepub.com

The conformational preferences directly impact the molecule's reactivity. For instance, elimination reactions, such as the removal of HBr, are highly dependent on the dihedral angle between the hydrogen and the leaving group (bromine). An anti-periplanar arrangement is ideal for an E2 elimination mechanism. The stability of the anti-conformation in this compound makes it more resistant to elimination compared to its racemic counterpart, where other conformations might be more accessible. The bromine atoms in this compound can also undergo nucleophilic substitution reactions.

Advanced Synthetic Methodologies for Meso 2,3 Dibromosuccinic Acid

Electrophilic Addition Reactions: Stereospecific Routes to Dibromosuccinic Acids

The addition of halogens, such as bromine, to the double bond of an alkene is a fundamental electrophilic addition reaction. wikipedia.org The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting alkene, making it a stereospecific process. ic.ac.uk

Bromination of Maleic Acid: Formation of Racemic 2,3-Dibromosuccinic Acid

The bromination of maleic acid, the cis-isomer of butenedioic acid, results in the formation of racemic 2,3-dibromosuccinic acid. ic.ac.ukgoogle.com This product is a mixture of two enantiomers. askfilo.com The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. wikipedia.org

Bromination of Fumaric Acid: Preferential Formation of meso-2,3-Dibromosuccinic Acid

In contrast, the bromination of fumaric acid, the trans-isomer, preferentially yields this compound. ic.ac.ukgoogle.com This diastereomer is achiral and optically inactive due to an internal plane of symmetry. ic.ac.uk The reaction is also an anti-addition, and the specific stereochemistry of the starting material dictates the formation of the meso product. wikipedia.orgoc-praktikum.de

Table 1: Stereospecific Bromination of Maleic and Fumaric Acid

| Starting Material (Isomer) | Product | Stereochemical Outcome |

|---|---|---|

| Maleic Acid (cis) | Racemic 2,3-Dibromosuccinic Acid | A mixture of enantiomers askfilo.com |

| Fumaric Acid (trans) | meso-2,3-Dibromosuccinic Acid | A single meso compound wikipedia.org |

Detailed Mechanistic Insights into Bromonium Ion Intermediates and Stereochemical Control

The stereospecificity of the bromination of alkenes is explained by the formation of a cyclic bromonium ion intermediate. libretexts.orglumenlearning.com The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of the alkene. wikipedia.org This leads to the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion. chemistrysteps.com

This bridged intermediate shields one face of the original double bond. libretexts.org The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridging bromine atom, in an SN2-like fashion. chemistrysteps.com This backside attack forces the ring to open, resulting in the two bromine atoms being added to opposite faces of the carbon-carbon bond, a process known as anti-addition. libretexts.orglumenlearning.com

In the case of fumaric acid (trans), the anti-addition of bromine leads to the formation of the this compound. For maleic acid (cis), the same anti-addition mechanism results in a racemic mixture of the (2R,3R) and (2S,3S)-2,3-dibromosuccinic acid enantiomers. wikipedia.org

Interconversion of Starting Materials (e.g., Maleic to Fumaric Acid in HBr)

It is possible to convert maleic acid to the more stable fumaric acid. This isomerization can be achieved by heating an aqueous solution of maleic acid, a process that can be catalyzed by acids such as hydrochloric acid or hydrobromic acid (HBr). sciencemadness.orgresearchgate.net In the presence of HBr, maleic acid can be completely converted to fumaric acid. google.com This is significant because it allows for the synthesis of the industrially important this compound from either maleic acid or fumaric acid. google.com

Optimized Synthesis Protocols and Controlled Diastereoselective Preparations

Optimized protocols for the synthesis of this compound have been developed to improve yield and purity. One such method involves the reaction of fumaric or maleic acid with bromine in an aqueous medium containing 10 to 48% by weight of dissolved hydrogen bromide at temperatures between 50 and 90°C. google.com The molar ratio of the acid to bromine is typically maintained between 1:1 and 1:1.1. google.com This process allows for the production of this compound in high yields. google.com

Vigorous stirring is often essential for good yields, especially when dealing with the suspension of fumaric acid in the reaction medium. orgsyn.org The reaction is exothermic, and controlling the temperature during the addition of bromine is crucial. orgsyn.org

Adaptation of Synthetic Procedures for Microscale and Research Laboratory Settings

The synthesis of the diastereomers of 2,3-dibromosuccinic acid is a common experiment in undergraduate organic chemistry laboratories and has been adapted for microscale settings. acs.orgacs.org These microscale procedures often involve modifications to the standard large-scale syntheses. acs.orgresearchgate.net

A typical microscale procedure for the synthesis of this compound involves weighing out a small amount of fumaric acid (e.g., 200 mg) and adding a stock solution of bromine and potassium bromide in water. acs.orgproquest.com The mixture is then heated in a boiling water bath. acs.org A white precipitate of the product forms, and the color of the solution fades. acs.org After cooling, the product is collected by vacuum filtration. acs.org This adaptation allows for the illustration of stereospecific reactions and diastereoisomerism on a smaller, more manageable scale. acs.org

Table 2: Comparison of Melting Points for Dibromosuccinic Acid Diastereomers

| Compound | Reported Melting Point (°C) |

|---|---|

| meso-2,3-Dibromosuccinic Acid | 255–256 acs.org |

| Racemic 2,3-Dibromosuccinic Acid | 167 google.com |

The significant difference in the melting points of the meso and racemic forms is a notable physical property that distinguishes these diastereomers. acs.org

Reaction Mechanisms and Chemical Transformations Involving Meso 2,3 Dibromosuccinic Acid

Elimination Reactions

meso-2,3-Dibromosuccinic acid undergoes several important elimination reactions, providing pathways to valuable unsaturated dicarboxylic acids. The stereochemistry of the starting material plays a crucial role in the facility and outcome of these reactions.

Dehydrobromination Pathways Leading to Bromomaleic and Bromofumaric Acids

The elimination of hydrogen bromide (HBr) from this compound is a key transformation. While the racemic form of 2,3-dibromosuccinic acid readily eliminates HBr to form 2-bromofumaric acid, the meso isomer is more resistant to this reaction due to its stereochemical stability. nih.gov However, under forcing conditions, such as in the presence of strong bases and at elevated temperatures, elimination does occur, yielding 2-bromomaleic acid. nih.gov The formation of bromomaleic and bromofumaric acids can also occur as side products during the synthesis of this compound, particularly with extended heating. oc-praktikum.de

In one experimental setup, heating this compound in a solution with vanadium(IV) oxide led to the formation of 2-bromomaleic acid. nih.gov The dehydrohalogenation with strong bases like potassium hydroxide (B78521) (KOH) can also produce fumaric acid through a subsequent elimination.

Reductive Debromination for the Synthesis of Acetylenedicarboxylic Acid and Other Unsaturated Systems

A significant application of this compound is its use as a precursor for the synthesis of acetylenedicarboxylic acid. oc-praktikum.deoc-praktikum.de This transformation is achieved through a reductive debromination process. The reaction is typically carried out by treating the meso acid with a base, such as potassium hydroxide in ethanol, followed by heating under reflux. oc-praktikum.de The initial elimination of two molecules of HBr leads to the formation of the alkyne.

The process involves dissolving this compound in an ethanolic solution of potassium hydroxide and heating the mixture. oc-praktikum.de After the reaction, the product can be isolated by acidifying the solution, which precipitates the hardly soluble mono-potassium salt of acetylenedicarboxylic acid, thus purifying it from impurities. oc-praktikum.de

Mechanistic Investigations of Stereospecific Eliminations (e.g., Trans-Elimination)

Elimination reactions are often stereospecific, with the geometry of the starting material dictating the geometry of the product. The E2 (bimolecular elimination) mechanism, which is common for these reactions, typically proceeds through an anti-periplanar transition state, where the hydrogen and the leaving group are positioned at a 180° dihedral angle to each other. chemistrysteps.comchemistrysteps.com This is also referred to as anti-elimination or trans-elimination. mgscience.ac.inrsc.org

In the case of vicinal dibromides like this compound, dehalogenation with reagents like iodide ions also proceeds via an E2 mechanism. doubtnut.com For meso-2,3-dibromobutane, a similar compound, reaction with iodide ion results in the formation of trans-2-butene, a product of anti-elimination. mgscience.ac.inrsc.orgdoubtnut.com This stereospecificity arises because the molecule must adopt a conformation where the two bromine atoms are in an anti-periplanar arrangement for the elimination to occur. rsc.org

The preference for anti-elimination is due to the lower energy of the staggered conformation compared to the eclipsed conformation required for syn-elimination. mgscience.ac.in This stereochemical requirement is a fundamental principle in understanding the outcomes of elimination reactions involving stereoisomeric starting materials.

Solvent Effects on Elimination Reaction Pathways (e.g., DMSO-mediated reactions)

The choice of solvent can significantly influence the pathway and rate of elimination reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetone, and dimethylformamide (DMF), are known to increase the rate of E2 reactions. iitk.ac.inweebly.commasterorganicchemistry.com This is because they solvate cations well, leaving the anionic base more reactive. weebly.com

DMSO, in particular, can play a dual role as both a solvent and a reagent in elimination reactions. researchgate.net It has been shown to efficiently mediate the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates. researchgate.net In these reactions, DMSO can act as a nucleophile and a bromine scavenger. researchgate.net For secondary alkyl halides, using a polar aprotic solvent like DMSO can surprisingly decrease the yield of substitution (SN2) products and favor elimination (E2), especially with strongly basic nucleophiles. masterorganicchemistry.com

In contrast, polar protic solvents, like water and alcohols, can stabilize the carbocation intermediate in E1 (unimolecular elimination) reactions, thereby increasing the rate of this pathway. numberanalytics.com However, for bimolecular reactions, these solvents can solvate the nucleophile, reducing its reactivity. weebly.com

Nucleophilic Substitution Reactions and Their Stereochemical Outcomes

The bromine atoms in this compound are susceptible to nucleophilic substitution. These reactions allow for the synthesis of various derivatives with retention or inversion of stereochemistry, depending on the mechanism.

A key example is the hydroxylation of this compound to form meso-tartaric acid (meso-2,3-dihydroxysuccinic acid). This reaction is carried out under alkaline conditions, for instance, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. The reaction proceeds via a double nucleophilic substitution mechanism. Similarly, meso-tartaric acid can be prepared from dibromosuccinic acid using silver hydroxide. wikipedia.org

The stereochemical outcome of nucleophilic substitution reactions is highly dependent on the reaction mechanism. SN2 reactions proceed with an inversion of configuration at the chiral center, while SN1 reactions, which involve a planar carbocation intermediate, typically lead to racemization. weebly.com The nature of the substrate, nucleophile, leaving group, and solvent all play a role in determining which pathway is favored. weebly.com For instance, SN2 reactions are favored by primary substrates and strong, poorly basic nucleophiles in polar aprotic solvents. weebly.commasterorganicchemistry.com

Other Significant Chemical Reactivity (e.g., Oxidation Reactions)

Beyond elimination and substitution, this compound can participate in other chemical transformations. The carboxylic acid groups can undergo typical acid-base reactions, such as salt formation with bases like NaOH, to yield disodium (B8443419) salts which have enhanced solubility.

While specific oxidation reactions of this compound itself are not extensively detailed in the provided context, related compounds undergo oxidation. For example, L-(+)-tartaric acid can be oxidized by hydrogen peroxide in the presence of a ferrous salt to produce dihydroxymaleic acid. wikipedia.org

Derivatization Strategies for Functional Group Transformations

This compound possesses two key reactive sites: the carboxylic acid groups and the carbon-bromine bonds. These sites allow for a variety of derivatization strategies to transform the molecule's functional groups, making it a versatile building block in organic synthesis. guidechem.com The stereochemistry of the molecule plays a crucial role in the outcome of these transformations.

The primary derivatization strategies involve reactions at the carboxylic acid moieties and the substitution or elimination of the bromine atoms.

Reactions at the Carboxylic Acid Groups:

The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction. These transformations are fundamental in synthesizing a range of derivatives. For instance, it is a key intermediate in the production of various dicarboxylic acid derivatives. chemsrc.commedchemexpress.comchemsrc.com

Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst.

Amidation: Reaction with amines leads to the formation of the corresponding amides. This is particularly relevant in peptide chemistry, where derivatives of 2,3-diaminosuccinic acid, which can be synthesized from this compound, are incorporated into peptide structures. chemsrc.com

Reduction: The carboxylic acids can be selectively reduced. For example, reagents like lithium aluminum hydride (LiAlH₄) can be used for this purpose.

Cyclization: Under certain conditions, the two carboxylic acid groups can react to form cyclic anhydrides. For example, heating this compound can lead to the formation of a furo[3,4-c]furan derivative. researchgate.net

Reactions Involving the Bromine Atoms:

The bromine atoms are susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles. A notable example is the reaction with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution, which results in the substitution of the bromine atoms with hydroxyl groups to form meso-2,3-dihydroxysuccinic acid, also known as meso-tartaric acid. This proceeds via a double nucleophilic substitution mechanism.

Formation of Amino Derivatives: The bromine atoms can be replaced by amino groups to yield 2,3-diaminosuccinic acid. chemsrc.com

The following table summarizes key derivatization strategies for this compound.

| Functional Group | Reagent(s) | Product Functional Group | Product Example |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Di-ester of this compound |

| Carboxylic Acid | Amine | Amide | Diamide of this compound |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Alcohol | 2,3-Dibromo-1,4-butanediol |

| Bromine | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Hydroxyl | meso-Tartaric acid |

| Bromine | Ammonia or other nitrogen nucleophiles | Amino | meso-2,3-Diaminosuccinic acid chemsrc.com |

These derivatization strategies highlight the utility of this compound as a precursor for a wide range of compounds with varied functional groups, which is valuable in the synthesis of pharmaceuticals and other complex organic molecules.

Applications in Organic Synthesis and Interdisciplinary Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The distinct stereochemistry of meso-2,3-dibromosuccinic acid makes it a useful chiral building block for creating enantiomerically pure compounds, which are particularly important in the pharmaceutical industry. The rigid meso configuration allows for nucleophilic substitution of the bromine atoms while retaining stereochemistry. For instance, its reaction with benzylmethylamine can produce di-N-benzylmethylammonium meso-diaminosuccinate, which is a precursor for chiral ligands.

Key Intermediate in the Synthesis of Dicarboxylic Acid Derivatives and Complex Organic Molecules

This compound is a key intermediate in the synthesis of various dicarboxylic acid derivatives. chemsrc.comchemsrc.com The bromine atoms can undergo nucleophilic substitution, which allows for the creation of numerous derivatives. For example, it is a precursor in the synthesis of erythro-N-benzyl-3-(benzylamino)aspartic acid, a compound used in organic chemistry for creating complex molecules. lookchem.com The elimination of hydrogen bromide from this compound, which can occur under specific conditions such as in the presence of strong bases at elevated temperatures, yields 2-bromomaleic acid. researchgate.netiucr.org Research has also shown its use in the synthesis of heterocyclic dicarboxylic acids which have been investigated for potential antifungal and antibacterial properties. chemsrc.comchemsrc.com

Role in the Development of Novel Materials and Specialty Polymers

This compound and its derivatives have found applications in materials science and polymer chemistry. It has been used in the formulation of specialty polymers to enhance properties like thermal stability. The compound is also utilized in the development of flame-retardant materials. nbinno.com Furthermore, it has been listed as an ingredient in an image support medium for creating aesthetic images, where it can be part of a polymer layer. google.com

In the realm of coordination chemistry, this compound has been used to create coordination polymers with interesting structural and magnetic properties. For example, copper(II) complexes with meso-2,3-dibromosuccinate have been synthesized, forming two- and three-dimensional structures. researchgate.netresearchgate.net One study reported the synthesis of a linear polymer of a copper(II) complex involving this compound and thiourea, which formed a three-dimensional supramolecular structure. tandfonline.com Another investigation detailed the creation of cocrystals of 2-pyridone and this compound. acs.orgresearchgate.net

Table 1: Examples of Polymers and Materials Incorporating this compound

| Material/Polymer Type | Application/Property | Reference |

| Specialty Polymers | Enhanced thermal stability | nbinno.com |

| Flame-Retardant Materials | Fire prevention in polymers | nbinno.com |

| Image Support Medium | Component in polymer layers for aesthetic images | google.com |

| Copper(II) Coordination Polymers | Formation of 2D and 3D structures with antiferromagnetic properties | researchgate.netresearchgate.net |

| Copper(II) and Thiourea Polymer | Formation of a 3D supramolecular structure | tandfonline.com |

| 2-Pyridone Cocrystals | Study of hydrogen-bond moieties | acs.orgresearchgate.net |

Applications in Biochemical Studies and Enzymatic Mechanism Elucidation

In the field of biochemistry, this compound is employed to investigate metabolic processes and the activity of enzymes. The bromine atoms can engage in halogen bonding, potentially influencing the function of enzymes and other proteins. It can also act as an inhibitor in certain biochemical pathways, which aids researchers in understanding the mechanisms of various biological systems. For example, it has been used in studies of enzyme interactions with substrates and the effects of inhibitors on metabolic pathways. Due to its specific stereochemistry, it can serve as an experimental control in studies involving its stereoisomers. chemsrc.com

Advanced Analytical and Spectroscopic Characterization in Meso 2,3 Dibromosuccinic Acid Research

Determination of Stereoisomeric Purity and Absolute Configuration

The differentiation and confirmation of the meso isomer of 2,3-dibromosuccinic acid from its chiral counterparts, the (R,R) and (S,S) enantiomers, rely on a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it plays a crucial role in distinguishing between the diastereomers of 2,3-dibromosuccinic acid. dokumen.pub The key to this differentiation lies in the symmetry of the meso compound.

¹H NMR: In the proton NMR spectrum of meso-2,3-dibromosuccinic acid, the two methine protons (CHBr) are chemically equivalent due to the molecule's internal plane of symmetry. This equivalence results in a single, distinct signal for these two protons. In contrast, the corresponding protons in the racemic mixture (a 1:1 mixture of the (R,R) and (S,S) enantiomers) are not equivalent and would exhibit a more complex splitting pattern.

¹³C NMR: Similarly, the carbon-13 NMR spectrum of the meso isomer will show fewer signals than that of the racemic mixture. The two carboxylic acid carbons and the two bromine-bearing carbons are each equivalent, leading to a simpler spectrum that confirms the meso configuration. The ability to distinguish between diastereomers by NMR is a fundamental application of the technique in stereochemical analysis. dokumen.pubmagritek.com

X-ray Crystallography: While NMR provides valuable information about the connectivity and symmetry of a molecule in solution, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction analysis can definitively resolve the spatial arrangement of the bromine atoms and the carboxylic acid groups, confirming the meso configuration. brainly.com This technique has been used to determine the crystal structures of metal complexes involving this compound, revealing detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net The stark difference in the melting points between the racemic (444 K) and meso (528 K) forms is attributed to their distinct hydrogen-bonding patterns in the solid state, a feature elucidated by crystallographic studies. researchgate.net

Below is a table summarizing typical spectroscopic data used to confirm the structure of this compound.

| Technique | Observed Feature | Interpretation |

| ¹H NMR | A single peak for the two methine protons. | Confirms the chemical equivalence of the two CHBr groups due to the internal plane of symmetry in the meso isomer. |

| ¹³C NMR | A reduced number of signals compared to the racemic form. | Indicates the equivalence of the two carboxylic acid carbons and the two bromine-bearing carbons, consistent with the meso structure. |

| X-ray Crystallography | Determination of the precise three-dimensional atomic coordinates. | Provides definitive proof of the meso configuration by showing the relative stereochemistry of the two chiral centers. researchgate.netresearchgate.net |

Application of Advanced Spectroscopic Methods for Reaction Monitoring and Product Structure Elucidation

Advanced spectroscopic methods are not only used for the final characterization of this compound but are also instrumental in monitoring the progress of reactions involving this compound and in determining the structure of its derivatives.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of reactions involving this compound, IR spectroscopy can be used to monitor the disappearance of reactant-specific bands and the appearance of product-specific bands. For instance, the characteristic strong carbonyl (C=O) stretch of the carboxylic acid groups in this compound can be observed, along with the C-Br stretching vibrations. When this compound undergoes a reaction, such as the formation of an ester or an amide, changes in the IR spectrum, particularly in the carbonyl region, can be tracked to follow the reaction's progress.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When this compound is used as a starting material in a synthesis, mass spectrometry of the reaction mixture at different time points can help identify intermediates and the final product by their respective molecular ion peaks.

The combination of these spectroscopic techniques provides a comprehensive toolkit for chemists working with this compound. From verifying the stereochemical purity of the starting material to monitoring its transformation and elucidating the structure of new compounds, these analytical methods are fundamental to advancing research in this area. The synthesis of various derivatives, including those with potential pharmaceutical applications, relies heavily on the detailed structural insights provided by these advanced spectroscopic characterizations.

Computational Chemistry and Theoretical Investigations of Meso 2,3 Dibromosuccinic Acid

Quantum Mechanical Studies of Molecular Structure, Electronic Properties, and Conformations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of meso-2,3-dibromosuccinic acid. These studies provide a detailed picture of the molecule's three-dimensional arrangement, the distribution of its electrons, and the relative energies of its different spatial orientations.

Molecular Structure and Conformations

The structure of this compound is defined by a four-carbon backbone with bromine atoms on carbons 2 and 3, and terminal carboxylic acid groups. Its 'meso' designation indicates the presence of stereocenters with opposite configurations ((2R,3S)), resulting in an achiral molecule due to an internal plane of symmetry.

Experimental determination via X-ray crystallography provides precise bond lengths and angles that serve as a benchmark for computational models. nih.gov Theoretical geometry optimizations, commonly performed using methods like B3LYP with a basis set such as 6-31G(d,p), can accurately reproduce these experimental structures.

The molecule's flexibility arises from rotation around the C2-C3 single bond. This leads to various staggered conformations, primarily the anti and gauche forms. Computational studies on analogous molecules like fumaric acid have successfully mapped their potential energy surfaces to identify stable conformers. uc.ptnih.gov A similar approach for this compound would involve calculating the relative energies of its conformers. The anti-conformation, where the two bulky bromine atoms are positioned 180° apart, is generally expected to be the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding between the two carboxyl groups in a gauche conformation could also lead to a stable structure.

Interactive Table: Predicted Relative Stability of this compound Conformations

| Conformation | Dihedral Angle (Br-C2-C3-Br) | Key Interactions | Predicted Relative Energy (kcal/mol) |

| Anti | ~180° | Minimized steric repulsion | 0.0 (Reference) |

| Gauche | ~60° | Steric repulsion vs. potential H-bonding | > 0.0 |

Note: The exact energy difference requires specific quantum chemical calculations.

Electronic Properties

The electronic nature of this compound governs its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density and interpret bonding in terms of localized Lewis structures. uni-muenchen.dewisc.edu NBO calculations would reveal significant polarization of the C-Br bonds, with the high electronegativity of bromine inducing a partial positive charge (δ+) on the attached carbon atoms and a partial negative charge (δ-) on the bromine atoms. This polarization makes the carbon atoms electrophilic and susceptible to attack by nucleophiles.

Frontier Molecular Orbital (FMO) theory provides another layer of understanding. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.

HOMO: The HOMO is expected to be localized primarily on the lone pairs of the bromine and oxygen atoms, representing the most available electrons for donation in a reaction (nucleophilic sites).

LUMO: The LUMO is predicted to be predominantly associated with the antibonding σ* orbitals of the C-Br bonds. A low-energy LUMO would indicate that the molecule is a good electron acceptor, and the location of the LUMO lobes highlights the sites most vulnerable to nucleophilic attack.

Computational Modeling and Simulation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping the energy profiles of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates.

Mechanism of Formation: Bromination of Fumaric Acid

The primary synthesis of this compound involves the electrophilic addition of bromine (Br₂) to fumaric acid (the trans-isomer of butenedioic acid). This reaction is known to proceed via an anti-addition mechanism, which dictates the meso stereochemistry of the product. gacbe.ac.in182.160.97

Computational modeling can elucidate this mechanism by calculating the potential energy surface of the reaction. The widely accepted pathway involves the formation of a cyclic bromonium ion intermediate. youtube.com A theoretical study would involve:

Locating Stationary Points: Optimization of the geometries of the reactants (fumaric acid and Br₂), the three-membered ring bromonium ion intermediate, the transition states connecting them, and the final product.

Energy Calculation: Determining the relative energies of each species on the reaction pathway. The calculations would confirm that the bromonium ion is a true intermediate (a local energy minimum) and would find the activation energies for its formation and subsequent ring-opening.

Transition State Analysis: The transition state for the second step involves the backside attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion ring. This nucleophilic attack occurs from the side opposite the bridging bromine, forcing the C-Br bonds into the anti arrangement that results in the meso product.

Mechanism of Elimination: Formation of 2-Bromomaleic Acid

Under certain conditions, this compound can undergo an elimination reaction to lose HBr and form 2-bromomaleic acid. This reaction is thought to occur via a concerted E2 mechanism. researchgate.net Computational simulations can model this process by locating the E2 transition state, where a base abstracts a proton from one carbon while the bromide ion on the adjacent carbon departs simultaneously. Calculating the energy barrier for this transition state helps in understanding the reaction kinetics and the conditions required for it to occur.

Theoretical Predictions of Stereoselectivity and Reactivity Profiles

A key strength of computational chemistry is its ability to predict the outcomes of reactions, including which stereoisomer is likely to form and which parts of a molecule are most likely to react.

Stereoselectivity

The formation of this compound from fumaric acid is a highly stereospecific reaction. Theoretical models can quantify why this is the case. By calculating and comparing the activation energies for the two possible modes of addition, anti and syn, the model can predict the major product.

Anti-addition (via bromonium ion): The transition state for the attack of Br⁻ on the bromonium ion from the opposite face is relatively low in energy.

Syn-addition: A hypothetical syn-addition would require the Br⁻ to attack from the same face as the bridging bromine, which is sterically hindered and electronically unfavorable. The calculated transition state for this pathway would be significantly higher in energy.

The large computed energy difference between the anti and syn transition states provides a quantitative explanation for why the anti-addition pathway is overwhelmingly favored, leading exclusively to the meso product. 182.160.97urosario.edu.co

Reactivity Profiles

The reactivity of this compound can be predicted by analyzing its computed electronic properties.

Electrophilic Sites: As revealed by NBO analysis, the carbon atoms attached to the bromine atoms (C2 and C3) are the primary electrophilic centers. An electrostatic potential map, another common computational output, would visually confirm this, showing a region of positive potential around these carbons. This predicts that the molecule is reactive towards nucleophiles, which is consistent with its use as a synthetic intermediate where the bromine atoms are displaced. smolecule.com

Nucleophilic Sites: The HOMO distribution and negative regions on the electrostatic potential map highlight the oxygen atoms of the carboxyl groups and the bromine atoms as the most nucleophilic/basic sites. This explains their ability to participate in hydrogen bonding and react with strong electrophiles or acids.

Interactive Table: Computationally Predicted Reactivity of this compound

| Molecular Site | Computational Metric | Predicted Reactivity | Type of Reaction |

| C2 and C3 Atoms | Positive NBO Charge, LUMO Lobe Location | Electrophilic | Nucleophilic Substitution |

| Bromine Atoms | Negative NBO Charge, HOMO Contribution | Nucleophilic / Leaving Group | Coordination, Elimination |

| Carboxyl Oxygens | Negative NBO Charge, High HOMO Contribution | Nucleophilic / Basic | Deprotonation, Hydrogen Bonding |

| Carboxyl Hydrogens | Positive NBO Charge | Acidic | Deprotonation |

Environmental Research Perspectives on Brominated Organic Compounds

Studies on the Degradation Pathways of Structurally Related Brominated Compounds

The environmental fate of brominated organic compounds is a significant area of research due to their widespread use and potential for persistence and toxicity. nih.govepa.gov Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact. Studies on compounds structurally related to meso-2,3-dibromosuccinic acid, such as other halogenated alkanes and acids, provide valuable insights into the potential breakdown mechanisms of this specific molecule.

The biodegradation of halogenated organic compounds can occur through various enzymatic mechanisms. mdpi.com A primary route is dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com This can happen either through enzymatic action or spontaneously from unstable intermediates. mdpi.com Enzymatic dehalogenation itself is diverse, with hydrolytic, reductive, and oxygen-dependent mechanisms being identified. mdpi.com

For instance, the bacterium Xanthobacter autotrophicus has been shown to degrade a range of halogenated short-chain hydrocarbons and carboxylic acids. nih.gov This organism produces two distinct dehalogenases: one specific for halogenated alkanes and another for halogenated carboxylic acids. nih.gov The degradation of haloalkanes by this bacterium results in the formation of alcohols and halide ions. nih.gov This broad substrate specificity allows for the breakdown of both bromine- and chlorine-substituted compounds. nih.gov

Similarly, research on brominated flame retardants (BFRs) has revealed that debromination is a dominant degradation pathway in abiotic environments like soil and sediment. researchgate.net In biological systems, the main degradation pathways for BFRs include reductive debromination and phase I oxidative metabolism. researchgate.net The process of debromination involves the sequential removal of bromine atoms from the organic compound. env-health.org This can lead to the formation of less brominated molecules that may have different properties, such as increased water solubility. env-health.org

Photodegradation is another important pathway for the breakdown of some brominated compounds. mdpi.com Studies on novel BFRs have shown that the nucleophilic reaction of the bromine atom on a benzene (B151609) ring is a key process in their photodegradation. mdpi.com The degradation rate can be influenced by factors such as the solvent and the initial concentration of the compound. researchgate.netmdpi.com

The table below summarizes key degradation pathways observed for structurally related brominated compounds.

Contribution to Understanding the Environmental Fate and Impact of Halogenated Organic Acids

The study of this compound and its analogues contributes significantly to the broader understanding of the environmental fate and impact of halogenated organic acids. nih.gov These compounds can enter the environment through various industrial and agricultural applications. epa.govtecamgroup.comtecamgroup.com Their persistence, potential for bioaccumulation, and toxicity are of considerable concern for ecosystem and human health. nih.govepa.gov

Halogenated organic compounds can contaminate water, soil, and air. tecamgroup.comtecamgroup.com Their decomposition can lead to the formation of inorganic compounds that may have direct impacts on local flora and fauna and contribute to acid rain. tecamgroup.comtecamgroup.com The widespread use of these chemicals has resulted in global environmental contamination. nih.govepa.gov

Research on the environmental fate of specific compounds like this compound helps to build a more comprehensive picture of how this class of chemicals behaves in the environment. For example, studies have indicated that this compound has low toxicity to aquatic organisms and is not expected to cause long-term adverse environmental effects. It has been evaluated as "not biodegradable (persistent)" but only "moderately bioaccumulative" by the Ministry of Economy, Trade and Industry of Japan. oecd.org

The environmental fate of a chemical is determined by its movement between environmental compartments, its residence time in those compartments, and the processes of removal and degradation. epa.gov For some halogenated organic acids, biodegradation is expected to be rapid, leading to negligible migration to groundwater. epa.gov For instance, an assessment of a similar chemical substance estimated aerobic and anaerobic biodegradation half-lives of less than two months, indicating it would not be persistent in surface water or sediment. epa.gov

The table below presents data on the environmental properties and potential impacts of halogenated organic acids, drawing on findings from studies of this compound and related compounds.

Q & A

Q. What are the established synthetic routes for meso-2,3-dibromosuccinic acid, and how can reaction conditions be optimized?

The most common synthesis involves bromination of maleic acid. Evidence suggests that bromination under controlled conditions (e.g., using HBr or Br₂ in acetic acid) yields this compound as the major product . For optimization, variables like temperature (20–40°C), stoichiometry of bromine, and reaction time (8–12 hours) should be systematically tested. Post-synthesis, recrystallization from ethanol or hot water is recommended to isolate the meso isomer .

Q. What methods are effective for purifying and characterizing this compound?

- Purification : Recrystallization from ethanol or hot water is standard. Evidence highlights that cooling ethanol solutions yields colorless crystals with >98% purity .

- Characterization :

- Melting Point : Reported values range from 255–290°C; discrepancies may arise from polymorphism or impurities .

- Spectroscopy : Use -NMR to confirm stereochemistry (e.g., coupling constants for vicinal bromines) and FT-IR for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemical ambiguity by analyzing crystal packing .

Q. How should researchers handle this compound safely in laboratory settings?

- Hazards : Classified as Skin Corrosion 1B (causes severe skin burns) .

- Protective Measures : Use nitrile gloves, safety goggles, and fume hoods. Store in corrosion-resistant containers at ambient temperature, away from oxidizers .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. What are the key physical properties of this compound relevant to experimental design?

| Property | Value(s) | Source |

|---|---|---|

| Melting Point | 255–290°C (discrepancies noted) | |

| Solubility (Water) | 20 g/L at 17°C; higher in hot water | |

| Solubility (Ethanol) | Moderate; recrystallization solvent | |

| Density | 2.486 g/cm³ |

Advanced Research Questions

Q. How does this compound enable stereospecific synthesis of diaminosuccinic acid derivatives?

In reactions with amines (e.g., benzylmethylamine), the meso configuration directs stereospecific substitution. For example, refluxing this compound with benzylmethylamine in ethanol yields diastereomerically pure ammonium salts, which can be acid-hydrolyzed to meso-diaminosuccinic acids . This is critical for designing chiral ligands or pharmaceutical intermediates.

Q. What role does this compound play in drug delivery systems?

It serves as a self-cleavable linker in insulin prodrugs. The compound’s two bromine atoms allow crosslinking dipeptides, which undergo intramolecular cyclization (e.g., diketopiperazine formation) under physiological conditions, enabling controlled drug release . This application requires precise stoichiometry and pH optimization to balance stability and cleavage efficiency.

Q. How can researchers reconcile discrepancies in reported melting points (255–290°C)?

Potential factors include:

- Purity : Commercial samples may contain isomers (e.g., dl-2,3-dibromosuccinic acid) .

- Polymorphism : Different crystalline forms may arise from recrystallization solvents .

- Measurement Methods : Differential scanning calorimetry (DSC) vs. capillary methods .

Recommendation : Report synthesis/purification protocols alongside melting data and use DSC for accuracy.

Q. How does this compound compare to structurally similar chelators like DMSA (meso-2,3-dimercaptosuccinic acid)?

| Property | This compound | DMSA |

|---|---|---|

| Functional Groups | Bromine, carboxylic acid | Thiol, carboxylic acid |

| Applications | Organic synthesis, crosslinking | Heavy metal chelation (e.g., Pb²⁺) |

| Solubility | Limited in cold water | Poor in water; requires DMSO |

| Toxicity | Corrosive; skin hazards | Low (oral administration safe) |

Methodological Insight : While both are succinic acid derivatives, bromine’s leaving-group ability makes this compound ideal for nucleophilic substitutions, whereas DMSA’s thiols enable metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.